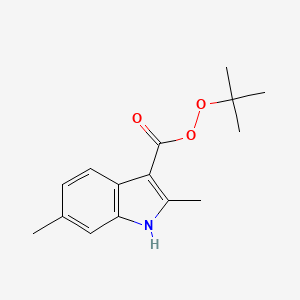![molecular formula C10H15F3O B1457958 [4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol CAS No. 94994-14-6](/img/structure/B1457958.png)
[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol
Overview
Description
“[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol” is a chemical compound with the molecular formula C10H15F3O . It is also known as CF3-Boc alcohol.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15F3O/c11-10(12,13)9-4-1-8(7-14,2-5-9)3-6-9/h14H,1-7H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 208.22 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Catalysts and Chemical Reactions
Methanol serves as a fundamental chemical in synthesizing other compounds and as an intermediary in various chemical reactions. It's a key player in the production of hydrogen via methanol steam reforming, which is crucial for fuel cell technologies. For instance, research has demonstrated that copper-based catalysts are popular in methanol steam reforming due to their high activity and selectivity towards CO2 over CO. These processes are vital for developing a hydrogen economy and highlight methanol's role in sustainable energy solutions (García et al., 2021).
Environmental Applications
Methanol is also significant in environmental applications, such as its use as a marker for assessing the condition of solid insulation in power transformers. Methanol generation relates to the degradation of cellulosic solid insulation, indicating its potential for monitoring equipment health and preventing failures (Jalbert et al., 2019).
Fuel and Energy Sector
In the energy sector, methanol is explored as an alternative fuel for internal combustion engines due to its cleaner burning properties and the potential for reducing carbon emissions. Studies on blending methanol with gasoline or diesel have shown improvements in engine performance and emissions, demonstrating methanol's versatility as a fuel source (Pandey, 2022).
Material Science
On the material science front, methanol plays a role in the synthesis of green methanol via CO2 reduction, utilizing metal-organic frameworks (MOFs) as catalysts. This approach not only provides a pathway for producing methanol from renewable resources but also contributes to CO2 utilization and mitigation efforts (Din et al., 2020).
Safety And Hazards
properties
IUPAC Name |
[4-(trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3O/c11-10(12,13)9-4-1-8(7-14,2-5-9)3-6-9/h14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXLNNJTFYAAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1457879.png)






![4-Chloro-6-methyl-thieno[2,3-b]pyridine](/img/structure/B1457890.png)




